molecular formula C18H15Cl2N3O3 B2839500 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 891139-95-0

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2839500
CAS No.: 891139-95-0
M. Wt: 392.24
InChI Key: PLOXVWKZMAXHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a 4-isopropoxybenzamide moiety at position 2.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-10(2)25-13-6-3-11(4-7-13)16(24)21-18-23-22-17(26-18)14-9-12(19)5-8-15(14)20/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOXVWKZMAXHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution of the oxadiazole ring with a dichlorophenyl moiety, which can be accomplished using various coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the isopropoxybenzamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares its 1,3,4-oxadiazole backbone with analogs described in the literature. Key differences lie in substituents, which significantly influence properties like solubility, melting point, and bioactivity.

Table 1: Comparative Analysis of Structural Analogs
Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity/Notes
Target Compound C₁₉H₁₆Cl₂N₃O₃ 429.26 Not reported 2,5-Dichlorophenyl, 4-isopropoxybenzamide Hypothetical antimicrobial activity
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Thiazole, sulfanyl, methylphenyl Not explicitly reported
7d () C₁₇H₁₉N₅O₂S₂ 389.50 134–178 Thiazole, sulfanyl, 4-methylphenyl Not explicitly reported
1-(Pyridine-4′-carbonyl)-4-arylthioureas () Varies ~250–350 (estimated) Not reported Pyridine, aryl, thiourea Plant growth promotion at low doses

Key Observations :

  • Melting Points : Analogs in exhibit lower melting points (134–178°C), likely due to less rigid substituents compared to the target’s aromatic dichlorophenyl group .
  • Bioactivity : While compounds lack explicit bioactivity data, highlights that thiourea-linked oxadiazole derivatives can exhibit plant growth promotion, suggesting that substituent choice drives divergent applications (agricultural vs. pharmaceutical) .

Q & A

Q. What are the standard synthetic routes for N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide?

The synthesis typically involves two key steps:

  • Oxadiazole ring formation : Cyclization of a diacylhydrazine precursor under reflux conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reaction temperatures (80–100°C) and dehydrating agents (e.g., POCl₃) are critical for high yields .
  • Benzamide coupling : The oxadiazole intermediate is coupled with 4-isopropoxybenzoyl chloride using coupling agents like EDCl/HOBt in DCM at room temperature .
    Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons (e.g., dichlorophenyl) appear as distinct multiplets .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, conformation) if single crystals are obtained .
  • HPLC : Ensures >95% purity post-synthesis .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test interactions with targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric methods, leveraging structural similarities to nitazoxanide derivatives .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Receptor binding studies : Radioligand displacement assays for receptors linked to inflammation or metabolic disorders .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency .
  • Temperature control : Gradual heating (80–100°C) minimizes side reactions during oxadiazole formation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .
  • Statistical optimization : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent, temperature, stoichiometry) .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities affecting activity .
  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments under identical conditions (pH, temperature) .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to assess if rapid degradation explains inconsistent results .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing dichlorophenyl with fluorophenyl) and compare bioactivity .
  • Computational docking : Use molecular modeling software (e.g., AutoDock) to predict binding modes with target enzymes (e.g., PFOR) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., oxadiazole core, isopropoxy group) via 3D-QSAR models .

Q. How can structural ambiguities in the compound be resolved?

  • Single-crystal X-ray diffraction : Determines absolute configuration and hydrogen-bonding networks (e.g., N–H⋯N interactions in oxadiazole derivatives) .
  • 2D NMR techniques : NOESY or HSQC spectra clarify spatial proximity of substituents .

Q. What purification methods ensure high purity for in vivo studies?

  • Preparative HPLC : Achieve >99% purity using C18 columns and gradient elution (acetonitrile/water) .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation .

Q. How is the compound’s stability under varying storage conditions assessed?

  • Accelerated stability studies : Expose samples to heat (40°C), humidity (75% RH), and light for 4 weeks, then analyze via HPLC .
  • Inert atmosphere storage : Store under argon at –20°C to prevent oxidation .

Data Contradiction Analysis

Q. How to interpret conflicting data on enzyme inhibition potency?

  • Validate assay protocols : Ensure consistent substrate concentrations and incubation times .
  • Cross-validate with orthogonal assays : Compare spectrophotometric results with fluorometric or radiometric methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.